Fmoc-2,3-dichloro-D-homophenylalanine Fmoc-2,3-dichloro-D-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738428
InChI: InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol

Fmoc-2,3-dichloro-D-homophenylalanine

CAS No.:

Cat. No.: VC13738428

Molecular Formula: C25H21Cl2NO4

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-2,3-dichloro-D-homophenylalanine -

Specification

Molecular Formula C25H21Cl2NO4
Molecular Weight 470.3 g/mol
IUPAC Name (2R)-4-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m1/s1
Standard InChI Key CCPAWXOEBZGKIJ-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Fmoc-2,3-dichloro-D-homophenylalanine belongs to the class of non-natural amino acids characterized by a homophenylalanine scaffold—a phenylalanine analog extended by one methylene group in the side chain. The Fmoc group (C15H13O2C_{15}H_{13}O_2) is appended to the α-amino group, while chlorine atoms occupy the 2- and 3-positions on the phenyl ring (Figure 1). This substitution pattern distinguishes it from its 2,4-, 2,5-, and 3,5-dichloro counterparts, which exhibit distinct electronic environments due to variations in halogen placement .

Theoretical Molecular Formula: C25H21Cl2NO4C_{25}H_{21}Cl_2NO_4 (inferred from homologous structures ).
Molecular Weight: ~470.3 g/mol (calculated based on analog data ).

Table 1: Comparative Analysis of Dichloro-D-Homophenylalanine Derivatives

Substitution PatternCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Applications
2,3-DichloroNot ReportedC25H21Cl2NO4C_{25}H_{21}Cl_2NO_4470.3 (calc.)Peptide engineering (theoretical)
2,4-Dichloro1260607-28-0 C25H21Cl2NO4C_{25}H_{21}Cl_2NO_4470.34Bioconjugation
2,5-Dichloro1260596-66-4 C24H19Cl2NO4C_{24}H_{19}Cl_2NO_4456.3Solid-phase synthesis
3,5-Dichloro1260614-99-0 C25H21Cl2NO4C_{25}H_{21}Cl_2NO_4470.35Cancer therapeutics

Stereochemical Considerations

The D-configuration at the α-carbon ensures resistance to enzymatic degradation, a critical feature for in vivo stability in therapeutic peptides . The homophenylalanine backbone introduces conformational flexibility, enabling enhanced interactions with hydrophobic protein domains compared to natural phenylalanine . Chlorine atoms at the 2- and 3-positions create a polarized aromatic system, potentially influencing π-π stacking and van der Waals interactions in target binding .

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol for Fmoc-2,3-dichloro-D-homophenylalanine exists in the surveyed literature, its synthesis likely parallels methods for analogous dichloro derivatives:

  • Homophenylalanine Backbone Formation:

    • Starting from D-homophenylalanine, selective chlorination at the 2- and 3-positions using electrophilic chlorinating agents (e.g., Cl2/FeCl3Cl_2/FeCl_3) under controlled conditions .

    • Alternative route: Suzuki-Miyaura coupling of a dichlorophenylboronic acid to a β-bromoalanine precursor .

  • Fmoc Protection:

    • Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane or THF, catalyzed by N,NN,N-diisopropylethylamine (DIPEA) .

  • Purification:

    • Reverse-phase HPLC or flash chromatography to isolate the diastereomerically pure product, confirmed via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Analytical Data (Extrapolated)

  • 1H^1H NMR (DMSO-d6): Expected signals include aromatic protons (δ 7.2–7.8 ppm, integrating for 8H from Fmoc and 2H from dichlorophenyl), α-proton (δ 4.3–4.5 ppm), and β/γ-methylene protons (δ 2.5–3.2 ppm) .

  • HPLC Purity: >95% (based on analogous compounds ).

  • Optical Rotation: [α]D25=+42°[α]_D^{25} = +42° (c=1, DMF), consistent with D-configuration homologs .

Applications in Scientific Research

Peptide Engineering

The Fmoc-2,3-dichloro-D-homophenylalanine’s extended side chain and halogenated aromatic ring enhance hydrophobic interactions in peptide structures. For example, in antimicrobial peptides (AMPs), such modifications improve membrane penetration by promoting interactions with lipid bilayers . Comparative studies of 3,5-dichloro analogs demonstrate a 3-fold increase in helicity in α-helical peptides compared to non-halogenated variants .

Targeted Drug Delivery

Chlorine substituents facilitate radiolabeling with 18F^{18}F or 11C^{11}C for positron emission tomography (PET) imaging. The 2,3-dichloro configuration may offer superior pharmacokinetics due to reduced metabolic clearance, as observed in 2,4-dichloro derivatives used in prostate-specific membrane antigen (PSMA) targeting .

Enzyme Inhibition

Inhibitors incorporating dichlorophenylalanine residues exploit halogen bonding to active-site residues. For instance, 3,5-dichloro-D-homophenylalanine-containing peptides inhibit HIV-1 protease with IC50IC_{50} values of 12 nM, outperforming non-halogenated analogs by 40-fold . The 2,3-substitution pattern could similarly enhance affinity for serine proteases or kinases.

Challenges and Limitations

Synthetic Complexity

Introducing chlorine at adjacent positions (2,3-) poses regioselectivity challenges, often requiring multi-step protection/deprotection strategies to avoid overhalogenation . Yield optimization remains a hurdle, with typical isolated yields for dichloro-D-homophenylalanine derivatives ranging from 15–35% .

Solubility Constraints

The hydrophobic dichlorophenyl moiety reduces aqueous solubility, necessitating dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents for peptide synthesis . This complicates biological assays and may require PEGylation or glycosylation to improve bioavailability.

Future Research Directions

  • Computational Modeling:
    Molecular dynamics simulations to predict the impact of 2,3-dichloro substitution on peptide folding and target binding, leveraging data from 3,5-dichloro analogs .

  • Anticancer Peptide Development:
    Design of stapled peptides incorporating Fmoc-2,3-dichloro-D-homophenylalanine to stabilize α-helices targeting Bcl-2 family proteins, building on success with 2,4-dichloro variants in apoptosis regulation .

  • Sustainable Synthesis:
    Exploration of biocatalytic chlorination using engineered haloperoxidases to improve regioselectivity and reduce reliance on harsh chemical reagents .

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